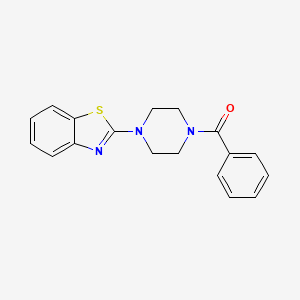

2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c22-17(14-6-2-1-3-7-14)20-10-12-21(13-11-20)18-19-15-8-4-5-9-16(15)23-18/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFGGVGYUUFNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-benzoylpiperazine. The process can be summarized as follows:

Starting Materials: 2-aminobenzothiazole and 4-benzoylpiperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

Catalysts: Catalysts like triethylamine or potassium carbonate may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzothiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancer.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease.

Comparison with Similar Compounds

Piperazine Substituent Variations

- 2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole (): Substituent: 2-Chloro-6-fluorobenzyl group. Molecular Weight: 361.9 g/mol. Activity: Antifungal activity against C. albicans (MIC: 15.62 µg/mL) .

- 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole (–18): Substituent: 4-Nitrobenzyl group. Molecular Weight: 354.43 g/mol.

Target Compound (2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole) :

Linker Modifications

- 3-(3-(4-(4-(2-Oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (): Structure: Butyl linker between benzothiazole and piperazine. Synthesis Yield: 51–53%.

2-(4-Benzoylpiperazin-1-yl)ethyl Isoindoline-1,3-dione Derivatives (–3) :

Physicochemical and Pharmacokinetic Properties

The benzoyl group in the target compound reduces polar surface area compared to nitro derivatives, favoring oral bioavailability .

Biological Activity

The compound 2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Benzothiazole moiety : A bicyclic structure that contributes to its biological activity.

- Piperazine ring : Enhances solubility and bioavailability.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.

In Vitro Studies

A study evaluated the cytotoxic effects of several benzothiazole-piperazine derivatives against human cancer cell lines. The results indicated that this compound exhibited notable antiproliferative activity with a GI50 value of approximately 0.7 µM against hepatocellular carcinoma (HepG2) cells .

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.7 | Induction of apoptosis via cell cycle arrest |

| MCF-7 | 1.2 | Inhibition of tubulin polymerization |

| HCT116 | 0.9 | Activation of caspases |

The anticancer effects are primarily attributed to:

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells. This was evidenced by increased levels of caspase-3 in treated cells .

- Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the sub-G1 phase, indicating a halt in cellular proliferation .

- Inhibition of Tubulin Polymerization : Similar to other benzothiazole derivatives, it may act as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for mitosis .

Case Studies

Several case studies have provided insights into the clinical relevance and therapeutic potential of this compound.

Study 1: Efficacy Against Ovarian Cancer

In vivo studies demonstrated that this compound significantly inhibited the growth of OVCAR-3 ovarian cancer xenografts in mice. The administration of doses ranging from 10 mg/kg to 150 mg/kg resulted in over 50% inhibition of tumor growth after treatment .

Study 2: Combination Therapy

Research has suggested that combining benzothiazole derivatives with standard chemotherapeutic agents may enhance therapeutic efficacy. For instance, when used alongside cisplatin, the compound showed synergistic effects against resistant cancer cell lines .

Q & A

Q. What are the key synthetic routes for 2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, starting with coupling benzothiazole precursors with functionalized piperazine derivatives. Critical steps include nucleophilic substitution at the benzothiazole C2 position and benzoylation of the piperazine ring. Solvent polarity (e.g., dimethylformamide vs. dichloromethane) and temperature (60–100°C) significantly affect reaction rates and product purity. For example, polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- IR spectroscopy : Look for ν(C=O) at ~1650–1700 cm⁻¹ (benzoyl group) and ν(C=N) at ~1590–1650 cm⁻¹ (benzothiazole core) .

- ¹H NMR : Aromatic protons in the benzothiazole ring appear as doublets at δ 7.5–8.3 ppm, while piperazine protons resonate as broad singlets at δ 3.0–3.5 ppm .

- Mass spectrometry : The molecular ion peak [M+H]⁺ confirms molecular weight, while fragmentation patterns help validate substituent positions .

Q. How do solvent polarity and pH impact the stability of this compound in solution?

The compound is stable in non-polar solvents (e.g., chloroform) but prone to hydrolysis in aqueous acidic or basic conditions due to the electrophilic benzothiazole core. For long-term storage, use inert atmospheres and anhydrous solvents to prevent degradation of the benzoylpiperazine moiety .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets like kinases or GPCRs?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations are critical. Prioritize targets with hydrophobic binding pockets (e.g., PI3K or EGFR kinases), as the benzothiazole and benzoyl groups exhibit strong van der Waals interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. How does structural modification of the piperazine ring influence pharmacological activity?

Substituting the benzoyl group with electron-withdrawing groups (e.g., nitro or sulfonyl) enhances target selectivity but may reduce solubility. Conversely, introducing hydrophilic groups (e.g., hydroxyl or carboxyl) improves bioavailability but can compromise blood-brain barrier penetration. Comparative studies of analogs (e.g., 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole) reveal structure-activity relationships (SAR) .

Q. What in vitro and in vivo models are suitable for evaluating its antitumor or antimicrobial efficacy?

- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) or microbial strains (e.g., Mycobacterium tuberculosis H37Rv). IC₅₀ values below 10 μM indicate high potency .

- In vivo : Rodent models (e.g., xenograft mice for oncology or Schistosoma mansoni-infected mice for antiparasitic studies) are preferred. Dose-response curves and toxicity profiles (LD₅₀) should guide therapeutic index calculations .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration in cell culture) or compound purity. Mitigate by:

- Validating purity via HPLC (>95%).

- Replicating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Cross-referencing with structurally related compounds (e.g., 2-(4-methanesulfonylphenyl)-1,3-benzothiazole) to identify conserved activity trends .

Q. What strategies optimize bioavailability without compromising target engagement?

- Prodrug design : Esterify hydrophilic groups (e.g., phosphate or acetyl) to enhance absorption.

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve half-life.

- Co-crystallization : Co-formulate with cyclodextrins to increase aqueous solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.